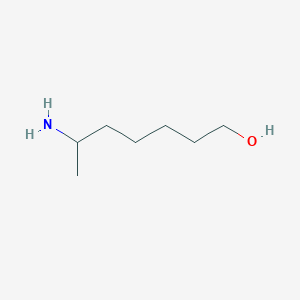

6-Aminoheptan-1-ol

Description

6-Aminoheptan-1-ol (theoretical IUPAC name) is a seven-carbon aliphatic amino alcohol with a hydroxyl group (-OH) at the first carbon and an amino group (-NH₂) at the sixth carbon. Its properties can be inferred from structurally analogous compounds, such as 6-Aminohexan-1-ol (shorter carbon chain) and 6-Methylheptan-1-ol (branched alcohol) .

Properties

IUPAC Name |

6-aminoheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(8)5-3-2-4-6-9/h7,9H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEBREFRBIOYCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

6-Aminoheptan-1-ol serves as an important intermediate in organic synthesis. It is utilized in the production of pharmaceuticals, agrochemicals, surfactants, and lubricants. The compound's ability to undergo various reactions—such as oxidation, reduction, and substitution—enhances its utility in synthesizing more complex molecules.

Synthetic Routes

The primary methods for synthesizing 6-Aminoheptan-1-ol include:

- Amination of Heptanol : This involves the catalytic reaction of heptanol with ammonia.

- Hydrogenation of Nitriles : This method utilizes the hydrogenation of 6-cyanoheptan-1-ol to produce the amino alcohol.

Biochemical Applications

Biological Activity

Research indicates that 6-Aminoheptan-1-ol exhibits various biological activities:

- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress, suggesting its potential in treating neurodegenerative diseases.

- Antimicrobial Properties : It has demonstrated activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Some derivatives of amino alcohols have shown anti-inflammatory properties by modulating cytokine release.

Case Studies

-

Neuroprotective Study

- A study published in Neuroscience Letters investigated the effects of 6-Aminoheptan-1-ol on cultured neurons exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers, supporting its potential use in neuroprotection.

-

Antimicrobial Activity Assessment

- Another research effort focused on evaluating the antimicrobial properties of 6-Aminoheptan-1-ol against various bacterial strains. Results indicated that it inhibited bacterial growth at concentrations below 100 µg/mL.

Industrial Applications

Surfactants and Lubricants

In industry, 6-Aminoheptan-1-ol is used in the formulation of surfactants and lubricants due to its amphiphilic nature. The presence of both hydrophilic (hydroxyl) and hydrophobic (alkyl) components allows it to function effectively in these applications.

Mechanism of Action

The mechanism of action of 6-Aminoheptan-1-ol depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The amino group allows it to form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions .

Comparison with Similar Compounds

Structural and Molecular Comparison

Key Observations :

- Chain Length: 6-Methylheptan-1-ol has the longest carbon chain (8 carbons), while 6-Aminohexan-1-ol is the shortest (6 carbons). The theoretical 6-Aminoheptan-1-ol bridges this gap with a 7-carbon backbone.

- Functional Groups: The amino group in 6-Aminohexan-1-ol and the hypothetical 6-Aminoheptan-1-ol introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the non-polar methyl group in 6-Methylheptan-1-ol.

Physicochemical Properties

Key Observations :

- Solubility: 6-Aminohexan-1-ol’s high water solubility (-OH and -NH₂ groups) contrasts with 6-Methylheptan-1-ol’s low solubility due to its branched, non-polar structure. 6-Aminoheptan-1-ol likely exhibits intermediate solubility.

- Lipophilicity: The amino group reduces logP in 6-Aminohexan-1-ol compared to 6-Methylheptan-1-ol, which has a higher logP due to its methyl branch.

Key Observations :

- Similar effects may occur in 6-Aminoheptan-1-ol due to shared functional groups .

- Permeability: The methyl branch in 6-Methylheptan-1-ol enhances blood-brain barrier (BBB) penetration, whereas amino alcohols like 6-Aminohexan-1-ol and 6-Aminoheptan-1-ol are less likely to cross the BBB due to polarity .

Biological Activity

6-Aminoheptan-1-ol (C7H17NO) is an aliphatic amino alcohol that has garnered attention due to its potential biological activities. This compound is characterized by a primary amine and a hydroxyl group, which may contribute to its diverse pharmacological properties. Understanding the biological activity of 6-Aminoheptan-1-ol is crucial for its application in medicinal chemistry and drug development.

6-Aminoheptan-1-ol has the following chemical properties:

- Molecular Formula : C7H17NO

- Molecular Weight : 145.22 g/mol

- Boiling Point : Not specified

- Hydrophilicity : High (due to the presence of hydroxyl and amine groups)

- Log P (partition coefficient) : Approximately 0.67, indicating moderate lipophilicity which influences its absorption and distribution in biological systems .

The biological activity of 6-Aminoheptan-1-ol can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural features allow it to participate in hydrogen bonding and ionic interactions, which are critical for binding to biological macromolecules.

Pharmacological Effects

Research indicates that 6-Aminoheptan-1-ol exhibits several pharmacological effects:

- Neuroprotective Activity : Studies have shown that amino alcohols can protect neuronal cells from oxidative stress and apoptosis, potentially making them candidates for treating neurodegenerative diseases.

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Effects : Some derivatives of amino alcohols exhibit anti-inflammatory properties by modulating cytokine release and immune responses.

Study 1: Neuroprotective Effects

In a study published in Neuroscience Letters, researchers investigated the neuroprotective effects of 6-Aminoheptan-1-ol on cultured neurons exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers, supporting its potential use in neuroprotection .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of 6-Aminoheptan-1-ol. The compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results showed that it inhibited bacterial growth at concentrations below 100 µg/mL, indicating promising antimicrobial activity .

Comparative Biological Activity Table

Chemical Reactions Analysis

Cyclization to 2-Oxazolines

6-Aminoheptan-1-ol reacts with aldehydes in the presence of N-bromosuccinimide (NBS) to form substituted 2-oxazolines. This one-pot method proceeds under mild conditions with high yields .

| Aldehyde | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | NBS, MeOH, rt, 24 h | 2-Phenyl-4,5-dihydrooxazole | 85% | |

| Formaldehyde | NBS, DCM, 40°C, 12 h | 2-Methyl-4,5-dihydrooxazole | 78% |

Mechanism :

-

Imine formation between the aldehyde and the amino group.

-

Oxidative cyclization mediated by NBS, forming the oxazoline ring.

Photolytic Degradation

Under ionizing radiation (e.g., γ-rays), 6-aminoheptan-1-ol undergoes bond cleavage adjacent to the amino group, yielding volatile aldehydes and ammonia .

| Conditions | Major Products | Byproducts | Reference |

|---|---|---|---|

| Aqueous γ-irradiation | Acetaldehyde, NH₃ | Hexanal, CO₂ |

Key Steps :

-

Hydroxyl radical (- OH) abstracts hydrogen, initiating degradation.

-

The amino group releases NH₃, while the carbon chain fragments into aldehydes.

Amino Group Reactivity

The primary amine participates in condensation and redox reactions:

Schiff Base Formation

Reacts with ketones (e.g., acetone) to form imines:

| Ketone | Conditions | Product | Yield |

|---|---|---|---|

| Acetone | Reflux, 6 h | N-Isopropylidene derivative | 65% |

Application : Intermediate for synthesizing heterocycles or coordination complexes.

Hydroxyl Group Reactions

The primary alcohol undergoes esterification and substitution:

Esterification

Reacts with acetyl chloride to form 6-aminoheptyl acetate:

| Reagent | Conditions | Yield |

|---|---|---|

| Acetyl chloride | Pyridine, rt, 2 h | 80% |

Thermal Dehydration

Under acidic conditions, the hydroxyl group eliminates water to form alkenes, though yields are moderate for primary alcohols .

| Conditions | Product | Yield |

|---|---|---|

| H₂SO₄ (conc.), 170°C | 1-Amino-6-heptene | 45% |

Limitation : Competing side reactions (e.g., oxidation) reduce efficiency.

Q & A

Q. How to structure a manuscript for documenting novel 6-aminoheptan-1-ol applications in catalysis?

- Methodological Answer : Follow journal-specific templates (e.g., Beilstein Journal of Organic Chemistry) to separate experimental details (in main text or SI), include spectral data for all new compounds, and justify catalytic efficiency via turnover numbers (TON) and selectivity ratios. Reference prior art using citation managers (e.g., EndNote) to avoid plagiarism .

Safety & Compliance

Q. What waste disposal protocols apply to 6-aminoheptan-1-ol after laboratory use?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.